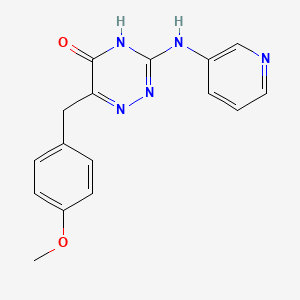

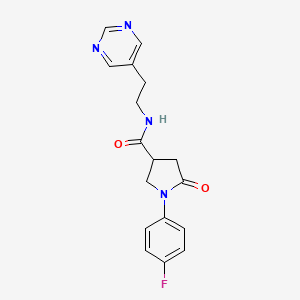

![molecular formula C18H10F2N2OS B2553575 N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide CAS No. 476277-44-8](/img/structure/B2553575.png)

N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide" is a derivative of benzothiazole, which is a heterocyclic compound with multiple applications in medicinal chemistry due to its biological activities. Benzothiazole derivatives have been extensively studied for their potential use in various therapeutic areas, including anticancer, antimicrobial, and anticonvulsant treatments.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of benzoyl isothiocyanate with amines. For example, the synthesis of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide (H2L2) was achieved by reacting benzoyl isothiocyanate with 2-aminobenzothiazole in benzene . Another approach for synthesizing benzothiazole amides, such as 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides, involves a one-pot three-component synthesis using diethyl phthalate, anilines, and 2-amino-benzenethiol in a glycerol medium, with phosphoric acid as a catalyst .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary depending on the substituents attached to the benzamide ring. For instance, different N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have been synthesized, showing similar molecular conformations but different modes of supramolecular aggregation . The presence of different substituents can lead to variations in molecular properties such as disorder in the crystal structure and different hydrogen bonding patterns.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, the ligand H2L2 undergoes tranamidation in the presence of PdCl2, leading to the formation of new compounds . The reactivity of these compounds can be influenced by the presence of metal complexes, as seen in the synthesis of Fe(III), Co(II), and Cr(III) complexes of H2L2, which exhibit different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties can be characterized using various spectroscopic techniques and thermal analysis . The biological activities of these compounds, such as their antioxidant, anticancer, and antimicrobial properties, are also important aspects of their chemical properties . Additionally, the cytotoxic potential of N-arylbenzamides against various cancer cells has been evaluated using assays like the MTT assay, and molecular docking studies have been employed to understand their binding mechanisms .

科学的研究の応用

Chemical Synthesis and Catalysis

Benzothiazole derivatives are pivotal in chemical synthesis, particularly in metal-catalyzed C-H bond functionalization reactions. Their structural motif, characterized by an N,N-bidentate directing group, is suitable for facilitating such transformations, showcasing their importance in developing sophisticated chemical compounds (Al Mamari, Al Awaimri, & Al Lawati, 2019).

Antitumor Activities

Benzothiazole derivatives have demonstrated significant antitumor properties, with some compounds exhibiting selective growth inhibitory effects against human cancer cell lines. The mechanism behind this selective profile of anticancer activity may involve differential uptake and metabolism by cancer cells, indicating the potential for benzothiazoles in cancer therapy (Kashiyama et al., 1999).

Catalytic Applications

In the realm of catalysis, benzothiazole derivatives have been used to create efficient catalysts for Mizoroki-Heck coupling reactions. These compounds offer a convenient and stable precursor for generating active catalysts under solventless conditions, highlighting their versatility and utility in organic synthesis (Yen et al., 2006).

Antimicrobial and Anticonvulsant Properties

The antimicrobial and anticonvulsant effects of benzothiazole derivatives have been extensively studied, with certain compounds displaying potent activity against various bacterial and fungal strains. Additionally, some benzothiazole amides have shown promising results as anticonvulsants, indicating their potential in addressing neurological disorders (Hassan, Khan, & Amir, 2012).

Pharmaceutical Development

The therapeutic potential of benzothiazoles extends beyond their antimicrobial and antitumor activities. These compounds have been the subject of numerous patents for their diverse biological activities, including analgesic, anti-inflammatory, and antidiabetic effects. The simplicity of the benzothiazole structure coupled with its high biological activity makes it a valuable scaffold in drug discovery and development (Kamal, Hussaini Syed, & Mohammed, 2015).

作用機序

将来の方向性

特性

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F2N2OS/c19-12-6-3-7-13(20)15(12)17(23)22-18-21-16-11-5-2-1-4-10(11)8-9-14(16)24-18/h1-9H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIFVYXFUWQKFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B2553497.png)

![(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine](/img/structure/B2553498.png)

![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)

![3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2553503.png)

![Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2553504.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)

![3-(Dimethylamino)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2553511.png)

![1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2553514.png)